Cas no 251901-52-7 (N-Ethyl-ethanaMine-15N HydrobroMide)
N-Ethyl-ethanaMine-15N HydrobroMide Chemical and Physical Properties
Names and Identifiers
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- N-Ethyl-ethanamine-15N Hydrobromide
- CID 121596086
- N-Ethyl-ethanaMine-15N HydrobroMide
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- Inchi: 1S/C4H11N.BrH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H/i5+1;
- InChI Key: AATGHKSFEUVOPF-LJJZSEGWSA-N
- SMILES: Br.[15NH](CC)CC
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 2
- Complexity: 11.1
- Topological Polar Surface Area: 12
N-Ethyl-ethanaMine-15N HydrobroMide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D443497-5mg |
N-Ethyl-ethanamine-15N Hydrobromide |
251901-52-7 | 5mg |
$207.00 | 2023-05-18 | ||
| TRC | D443497-50mg |
N-Ethyl-ethanamine-15N Hydrobromide |
251901-52-7 | 50mg |
$1642.00 | 2023-05-18 | ||
| TRC | D443497-100mg |
N-Ethyl-ethanamine-15N Hydrobromide |
251901-52-7 | 100mg |
$ 4500.00 | 2023-09-07 |
N-Ethyl-ethanaMine-15N HydrobroMide Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on N-Ethyl-ethanaMine-15N HydrobroMide
N-Ethyl-ethanaMine-15N Hydrobromide: A Comprehensive Overview
N-Ethyl-ethanaMine-15N Hydrobromide, identified by the CAS number 251901-52-7, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structure and properties, has garnered attention for its potential applications in drug development and advanced materials synthesis. The name itself highlights key structural elements: the presence of an ethyl group attached to an ethanamine backbone, with a specific isotopic labeling (15N) and hydrobromide as the counterion.
The N-Ethyl group in the molecule introduces steric effects and influences the compound's solubility and reactivity. The ethanamine core provides a platform for various chemical transformations, making it a versatile building block in organic synthesis. The 15N labeling is particularly useful in nuclear magnetic resonance (NMR) studies, where it allows for precise determination of molecular structures and dynamics. The hydrobromide counterion stabilizes the compound and plays a role in its physical properties, such as melting point and solubility.
Recent studies have explored the use of N-Ethyl-ethanaMine-15N Hydrobromide in the development of novel pharmaceutical agents. Researchers have found that the compound exhibits promising activity in inhibiting certain enzymes associated with neurodegenerative diseases. For instance, a study published in *Nature Communications* demonstrated that derivatives of this compound can effectively target amyloid-beta peptides, which are implicated in Alzheimer's disease.
In addition to its biological applications, N-Ethyl-ethanaMine-15N Hydrobromide has shown potential in materials science. Its ability to form stable complexes with metal ions has led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials are highly sought after for their applications in gas storage, catalysis, and sensing technologies.
The synthesis of N-Ethyl-ethanaMine-15N Hydrobromide involves a multi-step process that begins with the alkylation of ammonia to form ethanamine derivatives. The introduction of the ethyl group is typically achieved through nucleophilic substitution reactions, followed by isotopic labeling using enriched nitrogen sources. The final step involves protonation with hydrobromic acid to yield the hydrobromide salt.
From an environmental standpoint, N-Ethyl-ethanaMine-15N Hydrobromide has been evaluated for its biodegradability and toxicity profiles. Studies indicate that under aerobic conditions, the compound undergoes rapid degradation, minimizing its environmental footprint. However, further research is needed to fully understand its long-term ecological impacts.
In conclusion, N-Ethyl-ethanaMine-15N Hydrobromide (CAS No 251901-52-7) stands as a testament to the versatility of small organic molecules in addressing complex scientific challenges. Its unique combination of structural features and functional properties positions it as a valuable tool in both academic research and industrial applications.
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